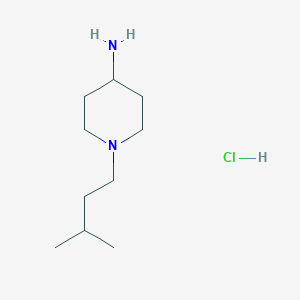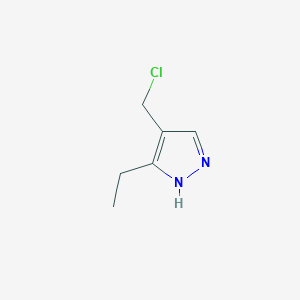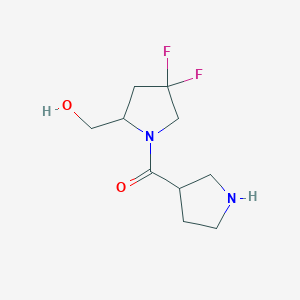![molecular formula C8H6ClN3O2 B1490746 5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1447966-10-0](/img/structure/B1490746.png)
5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
“5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are of great interest due to their biological potential. They are present in relevant drugs and have been studied in the development of new therapies .
Synthesis Analysis
The synthesis of pyridopyrimidines involves various synthetic protocols . For instance, the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid gives a precursor which undergoes methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .Scientific Research Applications
Anticancer Activity
This compound is part of the pyrido[2,3-d]pyrimidine class, which has been identified as having a broad spectrum of activities, including antitumor properties. It targets various cancer-related pathways and enzymes, such as tyrosine kinase, ABL kinase, and mammalian target of rapamycin (mTOR), among others . These targets are crucial in the proliferation and survival of cancer cells, and inhibiting them can lead to the suppression of tumor growth.
Antibacterial Properties
Pyrido[2,3-d]pyrimidines also exhibit antibacterial activities. The mechanism involves interfering with bacterial DNA synthesis or protein production, which is essential for bacterial growth and replication. This makes the compound a potential candidate for developing new antibacterial agents .
CNS Depressive Effects
Compounds within this chemical class have been reported to have central nervous system (CNS) depressive effects. This could be beneficial in the development of treatments for conditions characterized by excessive CNS activity, such as anxiety disorders or epilepsy .
Anticonvulsant Applications
The anticonvulsant activity of pyrido[2,3-d]pyrimidines suggests that they can be used in the treatment of seizure disorders. They may modulate neurotransmitter levels or ion channel activity in the brain, which can help stabilize neuronal firing and prevent seizures .
Antipyretic Effects
Pyrido[2,3-d]pyrimidines have shown antipyretic, or fever-reducing, activities. This property can be harnessed to develop drugs that can reduce fever in infectious and non-infectious conditions .
Breast Cancer Treatment
Specifically, derivatives of pyrido[2,3-d]pyrimidines have been designed and synthesized with significant antiproliferative effects on breast cancer cell lines. They are characterized by higher anticancer activity against triple-negative breast cancer cells compared to existing drugs like ribociclib . This highlights the potential of 5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives in personalized breast cancer therapy.
Mechanism of Action
Target of Action
The primary targets of 5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are various cancer-related proteins, including tyrosine kinase, extracellular regulated protein kinases, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These proteins play crucial roles in cell proliferation, survival, and differentiation, making them important targets for anticancer therapy.
Mode of Action
5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione interacts with its targets by binding to their active sites, thereby inhibiting their function . This interaction disrupts the normal signaling pathways within the cell, leading to changes in cell behavior, such as reduced proliferation or induced apoptosis .
Biochemical Pathways
The compound affects several biochemical pathways related to cell growth and survival. By inhibiting the activity of key proteins in these pathways, 5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione disrupts the normal functioning of the cell, leading to cell death . The affected pathways include the PI3K/AKT/mTOR pathway, the MAPK/ERK pathway, and the JAK/STAT pathway .
Result of Action
The molecular and cellular effects of 5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione’s action include the inhibition of cell proliferation, induction of apoptosis, and disruption of cell signaling . These effects contribute to the compound’s anticancer activity.
properties
IUPAC Name |
5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-12-6-5(4(9)2-3-10-6)7(13)11-8(12)14/h2-3H,1H3,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRCVGWDSILTMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)NC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![7-Ethyl-4,7-diazaspiro[2.5]octane](/img/structure/B1490675.png)




![Oxazolo[5,4-c]pyridin-2(1H)-one](/img/structure/B1490684.png)